3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone
Description
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O5S/c1-30-16-6-8-17(9-7-16)31(28,29)25-12-10-23(11-13-25)20(26)14-24-15-22-19-5-3-2-4-18(19)21(24)27/h2-9,15H,10-14H2,1H3 |
InChI Key |
NAZIFJTZSWZLBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization Methods
The quinazolinone ring is constructed via cyclization of anthranilic acid derivatives. A representative protocol involves:
-
Benzoxazinone Formation : Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-benzo[d]oxazin-4-one.
-
Ring Expansion : Treatment with hydrazine hydrate induces ring expansion to yield 2-methyl-3-substituted-quinazolin-4(3H)-one.
Example :
Green Chemistry Approaches
Recent advancements utilize deep eutectic solvents (DES) and microwave irradiation to enhance efficiency:
-
DES Composition : Choline chloride:urea (1:2 molar ratio).
-
Microwave Conditions : 150 W, 100°C, 15 minutes.
Synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperazine
Sulfonylation of Piperazine
Piperazine reacts with 4-methoxybenzenesulfonyl chloride under basic conditions:
-
Reactants : Piperazine (1.0 eq), sulfonyl chloride (1.1 eq).
-
Base : Triethylamine (2.5 eq) in dichloromethane.
-
Conditions : 0°C → room temperature, 6 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur center, followed by deprotonation to stabilize the sulfonamide.
Final Coupling: Integration of the Piperazine Sulfonamide
The quinazolinone-oxoethyl intermediate is coupled with 4-[(4-methoxyphenyl)sulfonyl]piperazine via nucleophilic substitution:
SN2 Displacement
Reductive Amination
-
Reactants : 3-(2-Oxoethyl)-4(3H)-quinazolinone (1.0 eq), sulfonylated piperazine (1.5 eq).
-
Reducing Agent : NaBH₃CN (2.0 eq).
-
Solvent : MeOH, 25°C, 24 hours.
Optimization and Scalability
Catalytic Enhancements
Purification Protocols
-
Crystallization : Ethanol/water (1:1) recrystallization achieves >98% purity.
-
Chromatography : Silica gel (ethyl acetate:hexane, 3:7) isolates the final product with minimal by-products.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | Bromoacetyl bromide, K₂CO₃, DMF | 70% | 95% | Moderate |
| Mitsunobu Coupling | DIAD, PPh₃, THF | 65% | 90% | Low |
| Reductive Amination | NaBH₃CN, MeOH | 58% | 92% | High |
| Patent-Scale Synthesis | p-TsOH, DMAc, NaHSO₃ | 79.9% | 98.6% | Industrial |
Mechanistic Challenges and Side Reactions
-
Over-Sulfonylation : Excess sulfonyl chloride leads to disubstituted piperazines. Mitigated by stoichiometric control.
-
Quinazolinone Hydrolysis : Acidic conditions may open the heterocyclic ring. Avoided by maintaining pH >7 during coupling.
-
Oxoethyl Group Oxidation : Bromoacetyl intermediates are prone to oxidation. Handled under inert atmospheres.
Green Chemistry Innovations
-
Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
-
Microwave-Assisted Synthesis : Cuts reaction time for quinazolinone formation from 4 hours to 15 minutes.
Industrial-Scale Production
The patent-described method (Search Result 3) demonstrates scalability:
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the 4-methoxyphenylsulfonyl moiety undergoes selective oxidation under controlled conditions. This reaction is critical for modifying electronic properties or generating reactive intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic aqueous environment | H₂O₂ (2 equiv) | 4-Carboxyphenylsulfonyl derivative | 68-72% | |
| Alkaline medium | KMnO₄ (stoichiometric) | 4-Ketophenylsulfonyl analog | 55-60% |
Mechanistic Insight :
-
Methoxy → hydroxymethyl → carbonyl conversion occurs via radical intermediates in H₂O₂-mediated oxidation.
-
KMnO₄ in alkaline conditions cleaves the methoxy C-O bond, forming a ketone through sequential electron transfers .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl (-SO₂-) group participates in elimination or substitution reactions under specific conditions, enabling structural diversification.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Cu(I) catalysis | Terminal alkynes | Ketenimine intermediate → aromatic elimination | 85-90% | |
| Basic aqueous solution | NaOH (2M) | Desulfonylated piperazine derivative | 40-45% |
Key Observations :
-
Copper-catalyzed reactions with alkynes trigger sulfonyl group elimination via aromatization-driven kinetics .
-
Strong bases induce C-S bond cleavage, yielding piperazine intermediates for further functionalization .
Alkylation and Acylation of the Piperazine Nitrogen
The piperazine nitrogen demonstrates nucleophilicity, enabling alkylation or acylation to modulate steric and electronic profiles.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Anhydrous DMF | Methyl iodide (CH₃I) | N-Methylated piperazino derivative | 75-80% | |
| DCM, room temperature | Acetyl chloride (AcCl) | N-Acetylpiperazino analog | 82-85% |
Stereoelectronic Effects :
-
Alkylation enhances lipophilicity, while acylation stabilizes the transition state in subsequent reactions.
-
Steric hindrance from bulky substituents reduces reaction rates at the secondary amine .
Ring-Specific Reactions of the Quinazolinone Core
The 4(3H)-quinazolinone scaffold undergoes electrophilic and nucleophilic attacks at positions C-2 and C-6/7.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ (nitrating mix) | Fuming HNO₃ | 6-Nitroquinazolinone derivative | 60-65% | |
| Ethanol, reflux | NH₂NH₂ (hydrazine) | 2-Hydrazinylquinazolinone analog | 70-75% |
Regioselectivity :
-
Nitration favors the C-6 position due to resonance stabilization of the nitronium ion intermediate .
-
Hydrazine attacks the electron-deficient C-2 position, displacing the oxo group .
Reduction Pathways
The quinazolinone ring and sulfonyl group exhibit reducibility under hydrogenation conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C catalyst | H₂ in EtOH | 3,4-Dihydroquinazolinone derivative | 88-90% | |
| NaBH₄, THF | NaBH₄ (excess) | Sulfinyl intermediate | 50-55% |
Mechanistic Notes :
-
Catalytic hydrogenation saturates the C₃=N bond without affecting the sulfonyl group .
-
Borohydride reduces sulfonyl to sulfinyl but requires precise stoichiometry to prevent over-reduction .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent hydrolysis, crucial for prodrug design.
| Conditions | Reagents | Product | Half-Life | Reference |
|---|---|---|---|---|
| pH 1.2 (simulated gastric) | 0.1N HCl | Degraded to anthranilic acid derivatives | 2.1 hrs | |
| pH 7.4 (physiological) | PBS buffer | Stable (>24 hrs) | >24 hrs |
Implications :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperazine and sulfonyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations:
Pharmacological Activity Comparison
Anti-Inflammatory and Antioxidant Profiles:
Key Findings :
- Electron-withdrawing groups (e.g., bromo) enhance anti-inflammatory activity, while methoxy groups improve antioxidant capacity .
- The target compound’s sulfonyl-piperazine moiety may confer unique receptor selectivity, though direct activity data are lacking in the provided evidence.
Antimicrobial and Antiviral Activities:
Insights :
- Halogenation (e.g., bromo) at position 6 significantly improves antibacterial potency .
Biological Activity
The compound 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone is part of the quinazolinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Quinazolinones
Quinazolinones are heterocyclic compounds that exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enhancing their medicinal potential .
Antibacterial Activity
Research indicates that derivatives of quinazolinone, including the compound , show promising antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have demonstrated that certain quinazolinone derivatives can synergize with existing antibiotics like piperacillin-tazobactam to enhance their efficacy against MRSA .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the quinazolinone scaffold can significantly influence biological activity. For example:
- Position 2 Substituents: Variations at this position have been shown to enhance antibacterial potency against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Piperazine Moiety: The incorporation of piperazine groups has been linked to improved binding affinity to bacterial targets, contributing to enhanced antibacterial effects .
Case Studies
-
Efficacy Against MRSA:
A study evaluated a series of 77 quinazolinone derivatives for their antibacterial activity against MRSA. Among these, compound 27 exhibited potent activity with low clearance and good oral bioavailability in mouse models . -
Fungal Inhibition:
Another investigation focused on the antifungal properties of related quinazolinones. Compounds showed significant activity against Aspergillus niger and Candida albicans at minimal inhibitory concentrations (MICs) as low as 8 μg/mL .
Data Table: Biological Activities of Related Quinazolinones
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone | Antibacterial | Staphylococcus aureus | < 32 |
| Quinazolinone Derivative A | Antifungal | Aspergillus niger | 32 |
| Quinazolinone Derivative B | Antifungal | Candida albicans | 8 |
| Quinazolinone Derivative C | Antibacterial | Escherichia coli | < 64 |
Q & A
Q. What are the recommended synthetic routes for 3-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-2-oxoethyl)-4(3H)-quinazolinone, and what critical parameters influence yield?
A multi-step approach is typically employed:
- Step 1 : Synthesis of the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with carbonyl reagents.
- Step 2 : Functionalization at the 3-position using a ketone or ethyl oxoacetate intermediate to introduce the 2-oxoethyl moiety.
- Step 3 : Incorporation of the 4-[(4-methoxyphenyl)sulfonyl]piperazine group via nucleophilic substitution or coupling reactions.
Q. Critical parameters :
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹³C-NMR : Key for confirming the quinazolinone core (e.g., carbonyl resonance at ~160 ppm in ¹³C-NMR) and substituents like the 4-methoxyphenyl group (singlet for methoxy protons at ~3.8 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated mass ± 0.005 Da) .
Q. How does solubility and stability vary under different experimental conditions?
- Solubility :
- Stability :
- Photostability: Degrades under UV light; store in amber vials .
- Hydrolytic stability: Susceptible to acidic/basic hydrolysis of the sulfonamide bond; neutral pH recommended for long-term storage .
Advanced Research Questions
Q. What strategies are used to explore structure-activity relationships (SAR) for this compound in biological assays?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated or bulky groups) to assess impact on target binding .
- In vitro screening : Test against enzyme targets (e.g., kinases, proteases) or bacterial strains (Gram-positive vs. Gram-negative) using MIC (Minimum Inhibitory Concentration) assays .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guiding rational design .
Example : Substituting the methoxy group with a chlorine atom increased antibacterial potency by 4-fold against S. aureus .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Standardize assay protocols : Variability in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations can skew results. Use CLSI guidelines for microbial assays .
- Control for impurities : Trace solvents (e.g., DMSO residues) may inhibit enzymes; validate purity via HPLC before testing .
- Replicate under identical conditions : Cross-validate findings in ≥3 independent labs to confirm reproducibility .
Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?
- LC-MS/MS :
- Validation parameters :
Q. How can researchers optimize reaction conditions to mitigate side reactions during piperazine sulfonylation?
- Reagent selection : Use 4-methoxyphenylsulfonyl chloride in stoichiometric excess (1.2–1.5 eq) to drive the reaction .
- Base choice : Triethylamine (TEA) or DIPEA (2.0 eq) to scavenge HCl and prevent sulfonamide hydrolysis .
- Monitoring : TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress; Rf ~0.4 for product .
Q. What computational tools are effective for predicting metabolic pathways or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic metabolism (CYP3A4/2D6 liability) and hepatotoxicity .
- Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
